![molecular formula C16H15ClN2O3 B2862051 {[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 554425-23-9](/img/structure/B2862051.png)
{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
Overview
Description
The compound “{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” is an organic compound that contains functional groups such as carbamoyl and carboxylate. It also contains a 2-chloropyridine moiety and a 4-methylphenyl moiety .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic substitution or coupling reactions. For instance, Suzuki–Miyaura cross-coupling is a widely-used reaction for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. These might include nucleophilic substitution reactions at the carbonyl group, electrophilic aromatic substitution reactions on the aromatic rings, or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-4-6-12(7-5-11)9-19-14(20)10-22-16(21)13-3-2-8-18-15(13)17/h2-8H,9-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVRDHPFPCNOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324662 | |
Record name | [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268192 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
CAS RN |
554425-23-9 | |
Record name | [2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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